molecular formula C7H5BrN2O4 B2973638 Methyl 2-bromo-5-nitropyridine-3-carboxylate CAS No. 1211592-29-8

Methyl 2-bromo-5-nitropyridine-3-carboxylate

Cat. No.: B2973638
CAS No.: 1211592-29-8
M. Wt: 261.031
InChI Key: UCNZBIHVYFGKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-5-nitropyridine-3-carboxylate is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-nitropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of 5-amino-2-methyl-3-nitropyridine, followed by esterification with methanol. Another method includes the methylation of 5-bromo-2-chloro-3-nitropyridine .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale bromination and esterification reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-bromo-5-nitropyridine-3-carboxylate is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-nitropyridine-3-carboxylate depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: Methyl 2-bromo-5-nitropyridine-3-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical transformations. This versatility makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

methyl 2-bromo-5-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNZBIHVYFGKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.